4-Methyl-2-nitrobenzoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50424-81-2 |
|---|---|
Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
4-methyl-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-3-6(8(9)11)7(4-5)10(12)13/h2-4H,1H3 |
InChI Key |
NGWLWEKYLVWRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Life Cycle Inventory Lci :this Phase Involves Compiling an Inventory of All Inputs and Outputs for Each Step of the Synthesis. This Would Include:
Inputs: Raw materials (e.g., 2-methyl-4-nitrotoluene or 2-methylbenzoic acid, chlorinating agents, solvents, catalysts), energy (electricity, steam), and water.
Outputs: The main product (4-Methyl-2-nitrobenzoyl chloride), byproducts, atmospheric emissions (e.g., HCl, SO₂), wastewater, and solid waste.
Life Cycle Impact Assessment Lcia :the Lci Data Would then Be Used to Assess Potential Environmental Impacts Across Various Categories, Such As:
Global Warming Potential: Primarily from energy consumption and any direct greenhouse gas emissions.
Acidification Potential: From the emission of acid gases like HCl and SO₂.
Eutrophication Potential: From nitrogen-containing waste streams.
Human Toxicity and Ecotoxicity: Related to the handling and disposal of hazardous materials and byproducts.
Interpretation:the Results of the Lcia Would Highlight the Major Hotspots in the Production Process—the Steps or Inputs That Contribute Most Significantly to the Environmental Impact. for Instance, the Energy Required for Heating and Distillation, the Production of the Chlorinating Agent, and the Treatment of Waste Streams Are Likely to Be Major Contributors. This Analysis Would Provide a Basis for Identifying Opportunities for Improvement, Such As Optimizing Reaction Conditions to Reduce Energy Consumption, Recycling Solvents, or Exploring Alternative Synthetic Routes with Less Hazardous Inputs and Outputs.
Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising green alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and are biodegradable. nih.gov While the direct enzymatic synthesis of a reactive compound like 4-Methyl-2-nitrobenzoyl chloride is challenging and not yet established, biocatalysis could potentially be applied to key steps in its synthesis or the synthesis of its precursors.
For example, research into the enzymatic oxidation of toluene (B28343) derivatives to their corresponding benzoic acids is an active area. While not specific to 4-nitro-o-xylene, the principles could be adapted. Similarly, the use of enzymes for nitration reactions is being explored, which could offer a more selective and environmentally friendly way to produce the 4-methyl-2-nitrobenzoic acid precursor.
Another potential application of biocatalysis is in the resolution of racemic mixtures or the creation of specific stereoisomers, which is often difficult to achieve with traditional chemistry. While this compound itself is achiral, biocatalysis could be relevant for the synthesis of more complex molecules derived from it.
The primary challenges in applying biocatalysis to the synthesis of this compound include the inherent reactivity of the acyl chloride group, which is prone to hydrolysis in aqueous environments where enzymes typically function, and the potential toxicity of the nitroaromatic compound to the enzymes themselves. Overcoming these challenges would require significant research, potentially involving enzyme engineering and the use of non-aqueous enzymatic catalysis.
Safety in Handling and Reaction Design within Research Settings
The reactive nature of this compound necessitates strict safety protocols in a research setting. libretexts.orgfishersci.com As an acyl chloride, it is corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. wikipedia.orgfishersci.se The presence of the nitro group also adds to its potential hazards, as nitroaromatic compounds can be thermally unstable. nih.gov
Key safety considerations include:
Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, safety goggles, a face shield, and a lab coat is essential to prevent skin and eye contact. tcichemicals.comechemi.com
Ventilation: All handling and reactions must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive and toxic vapors. fishersci.com
Moisture Control: The compound must be protected from moisture to prevent violent reactions and decomposition. fishersci.comfishersci.se This includes using dry glassware and storing the compound in a tightly sealed container in a dry environment.
Reaction Design: Reactions should be designed to control exotherms. This can be achieved through slow, controlled addition of reagents and efficient cooling. The thermal stability of the reaction mixture should be assessed, especially when scaling up. Ortho-nitrated acyl chlorides, in particular, have been known to decompose violently upon attempted distillation. nih.gov
Waste Disposal: All waste containing this compound must be quenched carefully (e.g., with a base like sodium bicarbonate in a controlled manner) before disposal as hazardous waste.
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible. fishersci.com Researchers should be trained on the specific hazards of the compound and the appropriate emergency procedures. nj.gov
Table 2: Hazard and Safety Information for this compound
| Hazard | Nature of Hazard | Recommended Precaution |
|---|---|---|
| Corrosivity | Causes severe skin burns and eye damage. tcichemicals.com | Wear appropriate PPE, including gloves, goggles, and face shield. tcichemicals.comechemi.com |
| Reactivity with Water | Reacts violently with water, releasing toxic HCl gas. wikipedia.orgfishersci.se | Handle in a moisture-free environment; use dry equipment and store properly. fishersci.comfishersci.se |
| Inhalation Toxicity | Vapors are irritating to the respiratory system. fishersci.com | Use only in a chemical fume hood. fishersci.com |
| Thermal Instability | Potential for exothermic decomposition, especially at elevated temperatures. nih.gov | Avoid overheating; carefully control reaction temperature. nih.gov |
By integrating these environmental and safety considerations into the research and application of this compound, the chemical community can work towards more sustainable and responsible practices.
State of the Art Analytical and Spectroscopic Methodologies for Research on 4 Methyl 2 Nitrobenzoyl Chloride and Its Derivatives
Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of 4-Methyl-2-nitrobenzoyl chloride and for elucidating the mechanisms of reactions in which it is involved. These techniques probe the interactions of molecules with electromagnetic radiation, revealing information about atomic connectivity, functional groups, and molecular framework.
In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the aromatic protons are diagnostic. For a derivative like methyl 4-nitrobenzoate (B1230335), the protons on the aromatic ring appear as a multiplet in the range of δ 8.13-8.26 ppm. rsc.org The methyl protons of the ester group would appear as a singlet at approximately δ 3.94 ppm. rsc.org For this compound, one would expect to see the methyl group protons as a singlet, and the aromatic protons as a set of multiplets, with their chemical shifts influenced by the electron-withdrawing nitro and benzoyl chloride groups.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For instance, in methyl 4-nitrobenzoate, the carbonyl carbon of the ester group resonates at δ 165.1 ppm, while the aromatic carbons appear in the range of δ 123.5-150.5 ppm. rsc.org The methyl carbon is observed at δ 52.8 ppm. rsc.org A similar pattern of resonances would be anticipated for this compound, with the carbonyl carbon of the acid chloride functionality exhibiting a characteristic chemical shift.
The study of reaction intermediates by NMR can be challenging due to their transient nature. However, by conducting reactions at low temperatures and acquiring spectra at various time points, it is sometimes possible to observe the formation and decay of intermediate species, providing invaluable mechanistic insights.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Nitroaromatic Compound (Methyl 4-nitrobenzoate in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.13 - 8.26 | m | Aromatic protons |
| ¹H | 3.94 | s | Methyl protons (-OCH₃) |
| ¹³C | 165.1 | - | Carbonyl carbon (C=O) |
| ¹³C | 150.5 | - | Aromatic carbon (C-NO₂) |
| ¹³C | 135.4 | - | Aromatic carbon |
| ¹³C | 130.6 | - | Aromatic carbon |
| ¹³C | 123.5 | - | Aromatic carbon |
| ¹³C | 52.8 | - | Methyl carbon (-OCH₃) |
| Data sourced from a supporting information document. rsc.org |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies, which correspond to the absorption of IR radiation or the inelastic scattering of monochromatic light (Raman).
For this compound, the most prominent absorption bands in the IR spectrum would be associated with the carbonyl group (C=O) of the benzoyl chloride and the nitro group (NO₂). The C=O stretching vibration of an aromatic acid chloride typically appears in the region of 1770-1815 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The presence of the methyl group would give rise to C-H stretching and bending vibrations.
The IR spectrum of the related compound, 4-Methyl-3-nitrobenzoyl chloride, shows characteristic absorptions that support these assignments. nist.gov Similarly, the IR spectrum of o-nitrobenzoyl chloride provides a reference for the vibrational modes of the nitrobenzoyl chloride moiety. nist.gov
Raman spectroscopy can also be used to identify these functional groups. While the C=O stretch is typically weaker in Raman than in IR, the symmetric stretch of the nitro group and the aromatic ring vibrations often produce strong Raman signals.
These techniques are also valuable for reaction monitoring. For example, during the synthesis of an amide from this compound, the disappearance of the C=O stretching band of the acid chloride and the appearance of the amide carbonyl and N-H stretching bands can be monitored in real-time.
Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in Nitroaromatic Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Carbonyl (Acid Chloride) | C=O Stretch | 1770 - 1815 |
| Nitro | Asymmetric NO₂ Stretch | 1520 - 1560 |
| Nitro | Symmetric NO₂ Stretch | 1345 - 1385 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Methyl | C-H Stretch | 2850 - 2960 |
| Data is based on established spectroscopic principles. |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS is used to confirm the molecular weight and to deduce structural information from the fragmentation pattern. nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (199.59 g/mol ). nih.gov The fragmentation of the molecular ion provides a unique fingerprint that can be used for identification. Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine atom to form a benzoyl cation. For this compound, this would result in a fragment at m/z 164. Further fragmentation of the benzoyl cation could involve the loss of carbon monoxide (CO), and rearrangements involving the nitro and methyl groups.
The mass spectrum of the isomeric 4-Methyl-3-nitrobenzoyl chloride shows a molecular ion at m/z 199 and prominent fragment ions, which can be compared to the expected fragmentation of the 2-nitro isomer to highlight the differences in their fragmentation pathways. nist.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Description |
| 199 | [C₈H₆ClNO₃]⁺ | Molecular Ion (M⁺) |
| 164 | [C₈H₆NO₃]⁺ | Loss of Cl |
| 136 | [C₇H₆NO₂]⁺ | Loss of Cl and CO |
| 120 | [C₇H₆NO]⁺ | Loss of Cl and NO₂ |
| These are predicted fragments based on known fragmentation patterns of similar compounds. |
Chromatographic Methods for Purity, Quantification, and Reaction Monitoring
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures. These methods are routinely used to assess the purity of the compound, to monitor the progress of reactions, and to isolate specific products.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. sielc.com It is particularly useful for assessing the purity of the compound and for monitoring the progress of reactions in which it is a reactant or product.
A typical HPLC method for this compound involves a reverse-phase column, such as a Newcrom R1 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid. sielc.com Detection is commonly achieved using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region.
By injecting samples of a reaction mixture at different time points, the consumption of this compound and the formation of products can be monitored. The peak areas from the chromatogram can be used to quantify the concentration of each component, allowing for the determination of reaction kinetics and yield. HPLC is also the method of choice for determining the purity of the final product, as it can separate the target compound from unreacted starting materials, byproducts, and other impurities. sielc.com
Table 4: Representative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Detection | UV Absorbance |
| Application | Purity assessment, reaction monitoring |
| Data sourced from an application note by SIELC Technologies. sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for identifying and quantifying the products derived from reactions involving this compound. nih.govkirj.ee This method combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry to provide detailed molecular information about the individual components of a mixture. youtube.com
In the context of this compound derivatives, GC-MS is instrumental in separating complex mixtures of reaction products, which may include unreacted starting materials, intermediates, and the final desired compounds. nih.gov The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each molecule, allowing for its identification.
The electron ionization (EI) mode is a common technique used in GC-MS for the analysis of nitroaromatic compounds. nih.gov One of the key features of nitroaromatics in EI-MS is their ability to stabilize a positive charge, often resulting in a discernible molecular ion peak, which is crucial for determining the molecular weight of the compound. nih.gov For certain hydroxylated or carboxylated derivatives, a derivatization step, such as silylation, may be employed to increase volatility and improve chromatographic separation. nih.gov
The sensitivity and selectivity of GC-MS make it an invaluable tool for detecting trace-level impurities and byproducts in the synthesis of this compound derivatives. Various detectors can be coupled with GC for the analysis of nitroaromatics, including electron-capture detectors (ECD) and chemiluminescence detectors (thermal energy analyzers), which offer high sensitivity for these specific compound classes. nih.gov
Table 1: GC-MS Parameters for Nitroaromatic Compound Analysis
| Parameter | Description | Relevance to this compound Analysis |
| Column Type | Typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase (e.g., BPX5). researchgate.net | Provides efficient separation of various aromatic and nitro-containing compounds. |
| Carrier Gas | Helium is commonly used as the carrier gas. researchgate.net | Ensures good chromatographic resolution and is compatible with mass spectrometry. |
| Injection Mode | Split/splitless injection is often employed. | Allows for the analysis of both high and low concentration samples. |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI). kirj.eenih.gov | EI provides characteristic fragmentation patterns for identification, while CI can be used to enhance the molecular ion peak. |
| Detector | Mass Spectrometer (quadrupole, ion trap, etc.). | Provides mass-to-charge ratio information for compound identification and quantification. |
In Situ and Real-Time Reaction Monitoring Techniques
The ability to monitor chemical reactions as they occur provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. In situ spectroscopic techniques are particularly powerful for this purpose as they allow for the analysis of the reaction mixture directly, without the need for sampling and quenching.
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile and robust technique for real-time monitoring of liquid-phase chemical reactions. mt.com This method is based on the principle of total internal reflection, where an infrared beam is passed through an internal reflection element (IRE), typically a crystal with a high refractive index, such as diamond or zinc selenide. mt.comscience.gov The evanescent wave generated at the surface of the IRE penetrates a small distance into the sample that is in contact with it, allowing for the acquisition of an infrared spectrum of the liquid phase. mt.com
For reactions involving this compound, ATR-IR can be used to track the disappearance of reactants and the appearance of products by monitoring the characteristic vibrational frequencies of their functional groups. For instance, the strong carbonyl (C=O) stretching band of the benzoyl chloride group (typically around 1770-1730 cm⁻¹) and the nitro group (NO₂) stretching bands (around 1550-1500 cm⁻¹ and 1370-1320 cm⁻¹) can be monitored throughout the reaction. nist.gov
The key advantages of using ATR-IR for reaction monitoring include its non-invasive nature, the ability to analyze optically dense solutions, and the minimal sample preparation required. mt.com By coupling an ATR probe to a reaction vessel, spectra can be collected continuously, providing a real-time profile of the reaction progress. This data can be used to determine reaction kinetics, identify reaction intermediates, and optimize reaction conditions. researchgate.net
Table 2: Key Infrared Absorption Frequencies for Monitoring Reactions of this compound
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Significance in Reaction Monitoring |
| Acyl Chloride (C=O) | 1770 - 1730 | Disappearance indicates consumption of this compound. |
| Nitro (NO₂) Asymmetric Stretch | 1550 - 1500 | Can shift depending on the electronic environment of the aromatic ring. |
| Nitro (NO₂) Symmetric Stretch | 1370 - 1320 | Changes can indicate transformations involving the nitro group. |
| Ester (C=O) | 1750 - 1735 | Appearance indicates the formation of an ester product. |
| Amide (C=O) | 1680 - 1630 | Appearance indicates the formation of an amide product. |
Online Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the real-time monitoring of chemical reactions, offering detailed structural information about the species present in the reaction mixture. mpg.deresearchgate.net By flowing the reaction mixture through an NMR tube placed within the spectrometer, it is possible to acquire spectra at regular intervals without disturbing the reaction. rsc.org
This technique is particularly valuable for studying complex reaction mechanisms, as it can provide unambiguous identification of reactants, products, and even short-lived intermediates. mpg.de For reactions involving this compound, ¹H and ¹³C NMR spectroscopy can be used to monitor changes in the chemical shifts and coupling constants of the aromatic protons and carbons, as well as the methyl group protons. This information can reveal subtle changes in the electronic structure of the molecule as the reaction progresses.
While NMR is inherently less sensitive than IR spectroscopy, the high concentrations often used in synthetic reactions can overcome this limitation. researchgate.net The development of compact, low-field NMR spectrometers has also made this technique more accessible for routine reaction monitoring in a standard laboratory setting. asahilab.co.jp The data obtained from online NMR can be used to determine reaction kinetics, elucidate reaction pathways, and identify unexpected byproducts. rsc.orgasahilab.co.jp
Table 3: Representative ¹H NMR Chemical Shifts (ppm) for Monitoring Reactions of Benzoyl Chloride Derivatives
| Proton Type | Reactant (e.g., Benzoyl Chloride) | Product (e.g., Ester or Amide) | Significance in Reaction Monitoring |
| Aromatic Protons | ~7.5 - 8.2 | ~7.3 - 8.0 | Shifts indicate changes in the electronic environment of the aromatic ring upon conversion of the acyl chloride. |
| Methyl Protons | ~2.4 - 2.6 | ~2.3 - 2.5 | Minor shifts can occur upon reaction. |
| **Protons of Reacting Group (e.g., -OH, -NH₂) ** | Variable | Incorporated into new functional group with characteristic shifts. | Disappearance of the reactant signal and appearance of the product signal confirms the reaction. |
Note: The exact chemical shifts will depend on the specific solvent and the structure of the reactants and products.
Computational and Theoretical Chemistry Insights into 4 Methyl 2 Nitrobenzoyl Chloride Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 4-methyl-2-nitrobenzoyl chloride, DFT calculations can elucidate how the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group influences the molecule's behavior.
Electronic Structure: DFT calculations can map the electron density distribution across the molecule. The acyl chloride group (-COCl) is inherently electrophilic at the carbonyl carbon. This electrophilicity is significantly modulated by the substituents on the benzene (B151609) ring. The nitro group (-NO₂) at the ortho position acts as a powerful electron-withdrawing group through both inductive and resonance effects, which substantially increases the partial positive charge on the carbonyl carbon. Conversely, the methyl group (-CH₃) at the para position is a weak electron-donating group, slightly counteracting this effect.
Reactivity Prediction: Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, is crucial for predicting reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators.
LUMO: In this compound, the LUMO is expected to be centered primarily on the carbonyl carbon and the nitro group. A low-energy LUMO indicates a high susceptibility to nucleophilic attack, a characteristic feature of acyl chlorides that is enhanced by the nitro group.
HOMO: The HOMO would likely be distributed across the benzene ring and the oxygen atoms of the nitro group.
HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MESP) maps generated via DFT provide a visual representation of charge distribution. For this molecule, the MESP would show a strong positive potential (electrophilic region) around the carbonyl carbon, making it the primary target for nucleophiles. Negative potential would be concentrated on the oxygen atoms of the nitro and carbonyl groups, as well as the chlorine atom.
Illustrative DFT-Calculated Parameters for Aromatic Acyl Chlorides
| Parameter | Typical Calculated Value | Implication for this compound |
| HOMO Energy | -7.0 to -9.0 eV | Indicates the energy of the outermost electrons available for reaction. |
| LUMO Energy | -1.5 to -3.0 eV | A low value signifies high electrophilicity at the carbonyl carbon. |
| HOMO-LUMO Gap | 4.0 to 6.0 eV | A relatively small gap suggests high chemical reactivity. |
| Dipole Moment | 3.0 to 5.0 Debye | A significant dipole moment influences solubility and intermolecular interactions. |
Molecular Dynamics Simulations of Reaction Environments
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the behavior of a compound in different environments, such as various solvents. For this compound, MD simulations can be used to understand how solvent molecules arrange themselves around the solute and how this "solvation shell" impacts reactivity.
In a typical nucleophilic acyl substitution reaction, the solvent plays a critical role in stabilizing intermediates and transition states. MD simulations can model this process in detail:
In Polar Aprotic Solvents (e.g., DMF, DMSO): Simulations would likely show solvent molecules orienting their dipoles to stabilize the partial positive charge on the carbonyl carbon and the developing negative charge on the oxygen in the tetrahedral intermediate. This stabilization can facilitate the nucleophilic attack.
In Polar Protic Solvents (e.g., water, ethanol): MD would model the formation of hydrogen bonds between the solvent and the carbonyl oxygen and nitro group oxygens. While these interactions can stabilize the ground state, they can also form a solvent cage that may slightly hinder the approach of a nucleophile. mdpi.com
In Non-Polar Solvents (e.g., toluene (B28343), hexane): Simulations would show weaker, dispersion-based interactions. The lack of strong solvent stabilization would make the intrinsic reactivity of the molecule the dominant factor.
By analyzing the trajectories of the solvent and solute molecules, MD simulations can provide data on solvation free energies, which are crucial for predicting how reaction rates will change in different chemical environments. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Reactivity Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or biological activity. While often used in drug design, the principles are applicable to chemical reactivity. ajchem-a.com For this compound, QSAR would involve calculating a set of numerical values, or "descriptors," that quantify its structural, electronic, and lipophilic properties.
These descriptors, often derived from DFT calculations, can be used to compare its expected reactivity to a series of related benzoyl chloride derivatives. mdpi.com
Key Reactivity Descriptors:
Electronic Descriptors:
Chemical Potential (μ): Related to the tendency of electrons to escape.
Global Hardness (η): Measures resistance to change in electron distribution. A lower value indicates higher reactivity.
Global Softness (S): The reciprocal of hardness; higher softness correlates with higher reactivity.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A high value for an acyl chloride indicates strong electrophilic character.
Lipophilic Descriptors:
LogP (Octanol-Water Partition Coefficient): Predicts the solubility of the compound in non-polar versus polar media, which is crucial for understanding its behavior in different reaction phases.
Steric Descriptors:
Molecular Volume/Surface Area: These descriptors can indicate potential steric hindrance for an incoming nucleophile, although this is less of a factor for the relatively small acyl chloride group.
Illustrative QSAR Descriptors for Substituted Benzoyl Chlorides
| Descriptor | Definition | Predicted Influence on this compound |
| Electrophilicity Index (ω) | A measure of a molecule's ability to act as an electrophile. | High, due to the strong electron-withdrawing nitro group. |
| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | Low to moderate, suggesting high reactivity. |
| LogP | Measure of lipophilicity. | Moderate, influenced by both the polar nitro/acyl chloride groups and the non-polar methyl/benzene components. |
| Hammett Constant (σ) | Quantifies the electronic effect of a substituent. | The combined σ value for the nitro and methyl groups would indicate strong net electron withdrawal, correlating to high reactivity. |
Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of intermediates and transition states. The most common reaction for this compound is nucleophilic acyl substitution. libretexts.org
The generally accepted mechanism proceeds in two steps:
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge.
Leaving Group Elimination: The C=O bond reforms, and the chloride ion is expelled as the leaving group.
Computational modeling can calculate the potential energy surface for this entire pathway. This involves:
Locating the Transition State (TS): For each step, a transition state structure can be calculated. This is the highest energy point along the reaction coordinate. For the first step, the TS would involve the partial formation of the bond with the nucleophile and partial breaking of the carbonyl π-bond.
Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction. The electron-withdrawing nitro group is expected to stabilize the transition state, thereby lowering the activation energy for the nucleophilic attack compared to unsubstituted benzoyl chloride. mdpi.com
Characterizing the Intermediate: The tetrahedral intermediate can be modeled as a stable, albeit transient, species on the reaction pathway.
By comparing the activation energies for reactions with different nucleophiles or under different solvent conditions (using implicit or explicit solvent models), a quantitative prediction of reaction outcomes can be achieved.
Environmental and Sustainability Aspects in the Research and Application of 4 Methyl 2 Nitrobenzoyl Chloride
Development of Greener Synthetic Routes (Revisiting 2.3 from an impact perspective)
The traditional synthesis of acyl chlorides, including 4-Methyl-2-nitrobenzoyl chloride, often involves reagents that are effective but pose environmental and safety hazards. The conversion of the parent carboxylic acid, 4-methyl-2-nitrobenzoic acid, is typically achieved using agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. chemguide.co.uklibretexts.org These methods, while efficient, generate hazardous byproducts such as sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus-based waste, which require careful management. chemguide.co.uk
In the pursuit of greener chemistry, researchers are exploring more environmentally benign alternatives. The ideal green synthesis minimizes waste, avoids toxic substances, and is energy-efficient. For the synthesis of this compound, this involves two key stages: the synthesis of the precursor 4-methyl-2-nitrobenzoic acid and its subsequent conversion to the acyl chloride.
The synthesis of 4-methyl-2-nitrobenzoic acid can be approached from different starting materials. One common method is the oxidation of 2-methyl-4-nitrotoluene. nbinno.com Traditional oxidation methods often use strong oxidizing agents like potassium permanganate, which can generate significant waste. google.com More sustainable approaches focus on using milder and more selective oxidizing agents, such as dilute nitric acid, potentially with the aid of catalysts to improve efficiency and reduce harsh reaction conditions. google.com Another route involves the nitration of 2-methylbenzoic acid. nbinno.com Optimizing this nitration to maximize regioselectivity and minimize the use of excess strong acids is a key aspect of making this process greener.
For the conversion of 4-methyl-2-nitrobenzoic acid to this compound, greener approaches focus on replacing traditional chlorinating agents. While direct replacements are still an area of active research, some strategies include:
Catalytic approaches: Using a catalyst can reduce the amount of chlorinating agent required and can lead to milder reaction conditions. For example, dimethylformamide (DMF) is often used as a catalyst in reactions with thionyl chloride and oxalyl chloride. google.com
Solid-supported reagents: Attaching the reagent to a solid support, such as silica, can simplify the purification process, as the spent reagent can be removed by simple filtration. beilstein-journals.org This reduces the need for solvent-intensive workup procedures.
Alternative reaction media: Exploring the use of greener solvents or even solvent-free conditions can significantly reduce the environmental footprint of the synthesis.
A recent development in the broader field of acyl chloride synthesis is the direct conversion of esters to acyl chlorides using stannous chloride as a catalyst. symbchem.com This method avoids the need to first hydrolyze the ester to a carboxylic acid, thus reducing the number of synthetic steps and minimizing waste. symbchem.com While not yet specifically demonstrated for this compound, this represents a promising avenue for future research into greener synthetic routes.
Table 1: Comparison of Traditional and Greener Synthetic Approaches
| Synthetic Step | Traditional Method | Greener Alternative | Environmental Impact Reduction |
|---|---|---|---|
| Oxidation to Carboxylic Acid | Strong oxidants (e.g., KMnO₄) | Catalytic oxidation with milder oxidants (e.g., dilute HNO₃) google.com | Reduces heavy metal waste and harsh reaction conditions. google.com |
| Chlorination of Carboxylic Acid | Stoichiometric thionyl chloride or phosphorus pentachloride chemguide.co.uk | Catalytic methods, solid-supported reagents, direct conversion from esters google.combeilstein-journals.orgsymbchem.com | Minimizes hazardous byproducts and simplifies purification. beilstein-journals.orgsymbchem.com |
Lifecycle Assessment Considerations for Industrial-Scale Synthesis (academic theoretical exercise)
A lifecycle assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. recodeh2020.euafterlife-project.eu For an industrial-scale synthesis of this compound, a "cradle-to-gate" LCA would provide valuable insights into its environmental footprint. This theoretical exercise would involve several key phases:
Future Research Trajectories and Emerging Paradigms for 4 Methyl 2 Nitrobenzoyl Chloride Research
Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of acyl chlorides, including 4-Methyl-2-nitrobenzoyl chloride, traditionally relies on reagents like thionyl chloride or oxalyl chloride, often with a dimethylformamide (DMF) catalyst. libretexts.org While effective, these methods can present challenges in catalyst removal and may not be optimal from an economic or environmental standpoint. youtube.com Future research is poised to develop more sophisticated catalytic systems that offer greater efficiency, selectivity, and sustainability.
A significant trajectory involves the development of immobilized and heterogeneous catalysts . google.comgoogle.com These solid-supported catalysts, such as those based on polymeric resins or silica, can be easily recovered by filtration and reused, which lowers costs and reduces waste. youtube.comgoogle.com Research could focus on designing and synthesizing novel immobilized catalysts specifically tailored for the conversion of 2-methyl-4-nitrobenzoic acid to its acyl chloride, ensuring high yields and purity without contamination of the final product. google.com
Furthermore, the exploration of novel homogeneous catalysts beyond simple activators like DMF is a promising avenue. This could include advanced phosphine (B1218219) oxides or quaternary ammonium (B1175870) salts that may offer higher reactivity under milder conditions. youtube.com Biocatalysis, using enzymes or engineered microorganisms, represents another frontier, potentially offering unparalleled selectivity and green credentials for the synthesis of acyl chlorides or their derivatives, although this remains a significant challenge. nih.gov
Exploration of Photoredox and Electrochemical Reactivity
Photoredox and electrochemical catalysis are rapidly emerging as powerful tools in organic synthesis, offering green, efficient, and often unique reaction pathways by leveraging light or electrical energy. acs.orgcapes.gov.br The application of these technologies to this compound could unlock novel transformations.
The nitroaromatic moiety is known to be photoactive. rsc.org Future research could investigate the photocatalytic reduction of the nitro group on the this compound scaffold. acs.orgchemistryviews.org This could lead to the selective synthesis of 2-methyl-4-aminobenzoyl chloride or intermediate hydroxylamines, which are valuable building blocks, using visible light and appropriate photocatalysts like modified titanium dioxide or novel semiconductor materials. chemistryviews.orgresearchgate.netnih.gov
Moreover, photoredox catalysis can facilitate radical-polar crossover reactions . nih.govrsc.org Research could explore the generation of radicals from this compound or its precursors. This strategy could enable novel carbo-heterofunctionalization reactions, expanding the synthetic utility of this compound far beyond traditional nucleophilic acyl substitution. nih.govacs.org Similarly, electrochemical methods could be developed for both the synthesis of the acyl chloride itself and for its subsequent reactions, providing a reagent-light and highly controllable alternative to classical methods.
Integration with Continuous Flow Chemistry and Automation for Scalability and Control
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, particularly in the pharmaceutical and fine chemical industries. capes.gov.brjst.org.inresearchgate.net This paradigm is especially well-suited for the synthesis and application of reactive intermediates like this compound.
Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is critical for managing potentially exothermic reactions and handling hazardous or unstable reagents safely. acs.orgazolifesciences.com The small reactor volumes minimize risks while enhancing heat and mass transfer, often leading to higher yields and purities. azolifesciences.com Future work should focus on developing robust, scalable continuous flow processes for both the synthesis of this compound and its subsequent derivatization reactions.
A key emerging trend is the integration of automation and machine learning with flow systems to create self-optimizing platforms . rsc.orgsyrris.comwhiterose.ac.uk These intelligent systems can autonomously vary reaction conditions, analyze the output in real-time using integrated analytics (e.g., HPLC, FT-IR), and use algorithms to determine the optimal parameters for yield, purity, or other target outcomes. researchgate.netmit.edu Applying this "digital synthesis" approach would dramatically accelerate the development of new synthetic methods involving this compound, enabling rapid screening of conditions and catalysts. syrris.com
Discovery of New Applications in Materials Science and Advanced Functional Molecules
While aromatic nitro compounds are established precursors for products like dyes and pharmaceuticals, the potential of this compound in materials science remains largely untapped. nih.govnumberanalytics.com Future research should explore its use as a functional monomer for the creation of advanced polymers and materials.
The reactive acyl chloride handle allows for its incorporation into polymer backbones through reactions like polycondensation to form polyamides or polyesters. The pendant methyl and nitro groups would then impart specific functionalities to the resulting material. These groups can influence properties such as solubility, thermal stability, optical behavior, and affinity for other molecules. The nitro group, in particular, is a versatile functional handle that can be subsequently reduced to an amine, enabling further cross-linking or derivatization of the polymer. specificpolymers.com This opens pathways to new high-performance polymers, functional coatings, or membranes. acs.orgspecificpolymers.com
Additionally, this compound could serve as a key building block in the synthesis of covalent organic frameworks (COFs) or other porous crystalline materials. chemscene.com Its defined geometry and reactive sites could be exploited to construct highly ordered structures with potential applications in gas storage, catalysis, or separation. There is also significant opportunity in designing complex, multi-functional small molecules for applications in medicinal chemistry or as molecular probes, where the compound serves as a versatile starting point. dovepress.comnih.gov
Deepening Understanding of Structure-Reactivity Relationships through Data Science Approaches
The advancement of data science and machine learning offers a transformative approach to understanding and predicting chemical behavior. nih.govneurips.cc For this compound, these computational tools can provide profound insights into its reactivity and guide the discovery of new applications.
Future research could focus on developing Quantitative Structure-Reactivity Relationship (QSRR) models . By creating a dataset of reactions with various nucleophiles and under different conditions, machine learning algorithms can identify the key molecular and environmental features that govern the reaction's outcome. nih.govresearchgate.netrsc.org Studies on related benzoyl chlorides have shown that the reactivity mechanism can be highly sensitive to the electronic nature of substituents and the reaction medium, and data-driven models could precisely map these relationships for the title compound. nih.govhkr.se
More advanced models could be trained to predict reaction outcomes for previously untested combinations of reactants and catalysts, effectively screening vast chemical spaces in silico. neurips.cc This predictive power would dramatically accelerate the discovery of novel reactions and the optimization of existing ones. Ultimately, these data-driven approaches will lead to a more fundamental understanding of how the interplay between the methyl, nitro, and acyl chloride groups dictates the compound's chemical personality, enabling more rational and efficient design of future synthetic routes and functional materials. nih.govacs.org
Q & A
Q. Table 1: Key Spectral Data
| Technique | Diagnostic Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.6 (s, 3H, CH₃), δ 8.2–8.5 (m, aromatic) | |
| IR | 1750 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |
Advanced: How can computational modeling resolve contradictions in reactivity predictions for this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic reactivity at the acyl chloride group. For example:
- Nucleophilic Acyl Substitution : Meta-directing effects of the nitro group reduce electron density at the carbonyl carbon, slowing reactions with weak nucleophiles.
- Steric Effects : The methyl group at C4 may hinder access to the reaction site.
Validation via Hammett substituent constants (σₘ for nitro, σₚ for methyl) and correlation with experimental kinetic data (e.g., rate constants in SNAr reactions) can resolve discrepancies .
Advanced: What strategies address conflicting crystallographic data in structural determination of nitro-substituted benzoyl chlorides?
Answer:
- Twinned Data Analysis : Use SHELXL for high-resolution refinement to distinguish between true symmetry and pseudosymmetry .
- Enantiomorph-Polarity Validation : Apply Flack parameter (x) to avoid false chirality assignments in near-centrosymmetric structures .
- Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., C-Cl bond: ~1.78 Å) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of HCl vapors.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help .
Advanced: How does the nitro group influence the environmental degradation of this compound?
Answer:
Nitro groups enhance persistence in aquatic environments due to electron-withdrawing effects, but hydrolysis rates increase under alkaline conditions (pH >9). Studies using LC-MS/MS can track degradation products (e.g., 4-methyl-2-nitrobenzoic acid). Ecotoxicity assays (e.g., Daphnia magna LC₅₀) are recommended for risk assessment .
Advanced: What mechanistic insights explain regioselectivity in reactions involving this compound?
Answer:
The nitro group directs electrophilic substitution to the para position (relative to itself), while the methyl group exerts steric hindrance. In Friedel-Crafts acylation, computational studies (NBO analysis) show reduced electron density at the acyl carbon, favoring nucleophilic attack at specific sites. Kinetic isotopic effects (KIE) experiments further validate proposed mechanisms .
Basic: How can researchers validate purity and stability of this compound during storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
